Cas no 157649-56-4 (Methyl 5-nitro-1H-indole-2-carboxylate)
Methyl 5-nitro-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-nitro-1H-indole-2-carboxylate
- 1H-Indole-2-carboxylicacid, 5-nitro-, methyl ester
- 5-nitro-1H-indole-2-carboxylic acid methyl ester
- 5-Nitro-2-indolecarboxylic acid
- methyl 5-nitroindole-2-carboxylate
- Y7663
- DTXSID50476195
- methyl5-nitro-1H-indole-2-carboxylate
- FT-0694775
- AMY1890
- PTZVWKVAXNDAIR-UHFFFAOYSA-N
- CS-0054228
- AKOS016005836
- SCHEMBL6323164
- 157649-56-4
- 1H-Indole-2-carboxylic acid, 5-nitro-, Methyl ester
- DB-064178
-
- MDL: MFCD08234686
- Inchi: 1S/C10H8N2O4/c1-16-10(13)9-5-6-4-7(12(14)15)2-3-8(6)11-9/h2-5,11H,1H3
- InChI Key: PTZVWKVAXNDAIR-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC2C=C(C=CC=2N1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 220.04800
- Monoisotopic Mass: 220.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 87.9Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 424.2±25.0 °C at 760 mmHg
- Flash Point: 210.4±23.2 °C
- Refractive Index: 1.761
- PSA: 87.91000
- LogP: 2.38590
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Methyl 5-nitro-1H-indole-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5-nitro-1H-indole-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5-nitro-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008695-1g |
Methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 95% | 1g |
441.00 USD | 2021-06-01 | |
| Alichem | A199008695-5g |
Methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 95% | 5g |
1,390.20 USD | 2021-06-01 | |
| TRC | M186970-500mg |
Methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 500mg |
$ 725.00 | 2022-06-04 | ||
| TRC | M186970-1000mg |
Methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 1g |
$ 1200.00 | 2022-06-04 | ||
| TRC | M186970-2500mg |
Methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 2500mg |
$ 2400.00 | 2022-06-04 | ||
| Chemenu | CM111353-1g |
methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 95% | 1g |
$312 | 2021-08-06 | |
| Chemenu | CM111353-5g |
methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 95% | 5g |
$870 | 2021-08-06 | |
| Matrix Scientific | 188643-1g |
Methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 1g |
$518.00 | 2023-09-09 | ||
| Matrix Scientific | 188643-5g |
Methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 5g |
$1456.00 | 2023-09-09 | ||
| Matrix Scientific | 188643-10g |
Methyl 5-nitro-1H-indole-2-carboxylate |
157649-56-4 | 10g |
$2328.00 | 2023-09-09 |
Methyl 5-nitro-1H-indole-2-carboxylate Suppliers
Methyl 5-nitro-1H-indole-2-carboxylate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Methyl 5-nitro-1H-indole-2-carboxylate
Research Briefing on Methyl 5-nitro-1H-indole-2-carboxylate (CAS: 157649-56-4) in Chemical and Biomedical Applications
Methyl 5-nitro-1H-indole-2-carboxylate (CAS: 157649-56-4) is a nitro-substituted indole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. Indole derivatives are known for their broad spectrum of biological activities, and the nitro group at the 5-position of this compound enhances its potential as a pharmacophore. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural modifications of Methyl 5-nitro-1H-indole-2-carboxylate to enhance its binding affinity to specific kinase targets involved in cancer cell proliferation. The study employed molecular docking and in vitro assays to demonstrate that derivatives of this compound exhibit promising inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), two critical targets in oncology. The findings suggest that further optimization of this scaffold could lead to novel therapeutic agents for treating resistant cancers.
Another notable application of Methyl 5-nitro-1H-indole-2-carboxylate is in the field of antimicrobial research. A 2022 paper in Bioorganic & Medicinal Chemistry Letters highlighted its use as a precursor for synthesizing indole-based compounds with potent activity against multidrug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The study reported that introducing additional functional groups to the indole core significantly improved antibacterial efficacy while maintaining low cytotoxicity against mammalian cells.
Beyond its therapeutic potential, Methyl 5-nitro-1H-indole-2-carboxylate has also been utilized in material science. A 2023 study in ACS Applied Materials & Interfaces explored its incorporation into polymeric matrices for developing pH-responsive drug delivery systems. The nitro group's redox properties enabled controlled release of encapsulated drugs under specific physiological conditions, showcasing its utility in smart biomaterials.
In conclusion, Methyl 5-nitro-1H-indole-2-carboxylate (CAS: 157649-56-4) represents a multifunctional building block in chemical and biomedical research. Its applications span from drug discovery to advanced material design, underscoring its importance in addressing current challenges in healthcare and technology. Future research should focus on optimizing its derivatives for clinical translation and expanding its use in interdisciplinary fields.
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